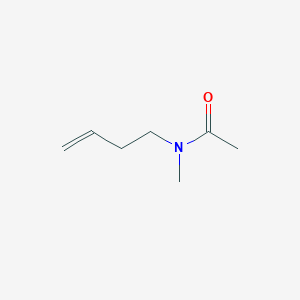
Methyl4,4-difluoro-1-methylpiperidine-3-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl4,4-difluoro-1-methylpiperidine-3-carboxylatehydrochloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of fluorine atoms, which impart unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4,4-difluoro-1-methylpiperidine-3-carboxylatehydrochloride typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the nucleophilic aromatic substitution of a nitro group in a precursor compound by fluoride anion. This reaction is often carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Methyl4,4-difluoro-1-methylpiperidine-3-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., fluoride anion). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine .
Scientific Research Applications
Methyl4,4-difluoro-1-methylpiperidine-3-carboxylatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl4,4-difluoro-1-methylpiperidine-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl4,4-difluoro-1-methylpiperidine-3-carboxylatehydrochloride include other fluorinated piperidine derivatives, such as:
- 4,4-Difluoro-1-methylpiperidine
- 3,3-Difluoropyrrolidine hydrochloride
- N-Methyl-4-piperidone
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the carboxylate and hydrochloride groups. These structural features confer unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H14ClF2NO2 |
|---|---|
Molecular Weight |
229.65 g/mol |
IUPAC Name |
methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-11-4-3-8(9,10)6(5-11)7(12)13-2;/h6H,3-5H2,1-2H3;1H |
InChI Key |
SJNQTPJPFJHDNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)C(=O)OC)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B13135649.png)






![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)

